molecular formula C11H13NO B3420884 4-Dimethylaminocinnamaldehyde CAS No. 20432-35-3

4-Dimethylaminocinnamaldehyde

Cat. No.: B3420884
CAS No.: 20432-35-3
M. Wt: 175.23 g/mol
InChI Key: RUKJCCIJLIMGEP-ONEGZZNKSA-N
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Description

4-dimethylaminocinnamaldehyde is a member of cinnamaldehydes.

Biochemical Analysis

Biochemical Properties

4-(Dimethylamino)cinnamaldehyde plays a significant role in biochemical reactions, primarily as a chromogenic reagent. It interacts with enzymes such as apotryptophanase and tryptophanase, facilitating the detection of indole products . The compound forms colored adducts with flavanols, which can be subsequently analyzed using high-performance liquid chromatography (HPLC) . Additionally, 4-(Dimethylamino)cinnamaldehyde is used in the serine protease inhibition assay, highlighting its versatility in biochemical applications .

Cellular Effects

The effects of 4-(Dimethylamino)cinnamaldehyde on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, cinnamaldehyde analogs, including 4-(Dimethylamino)cinnamaldehyde, have demonstrated antibiofilm and anthelmintic activities . These compounds can inhibit biofilm formation and disrupt cell aggregation, impacting cellular communication and function . Moreover, 4-(Dimethylamino)cinnamaldehyde has been used to study the effects of phenolic compounds on plant cells, further illustrating its broad applicability .

Molecular Mechanism

At the molecular level, 4-(Dimethylamino)cinnamaldehyde exerts its effects through various binding interactions with biomolecules. It forms covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation . The compound’s ability to produce colored adducts with flavanols is a result of its interaction with specific functional groups in these molecules . Additionally, 4-(Dimethylamino)cinnamaldehyde has been shown to influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Dimethylamino)cinnamaldehyde can change over time due to factors such as stability and degradation. The compound is known to be sensitive to air and light, which can lead to its degradation and reduced efficacy . Long-term studies have shown that 4-(Dimethylamino)cinnamaldehyde can have lasting effects on cellular function, particularly in the context of proanthocyanidin quantification in cranberry products . These temporal effects highlight the importance of proper storage and handling to maintain the compound’s stability and effectiveness.

Dosage Effects in Animal Models

The effects of 4-(Dimethylamino)cinnamaldehyde vary with different dosages in animal models. Studies have shown that cinnamaldehyde, the main component of cinnamon essential oil, exhibits anxiolytic effects at specific dosages . At higher doses, it can cause adverse effects such as respiratory irritation and toxicity . These findings underscore the importance of determining the appropriate dosage to achieve the desired therapeutic effects while minimizing potential risks.

Metabolic Pathways

4-(Dimethylamino)cinnamaldehyde is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can inhibit ATPase activity, disrupt energy metabolism, and prevent biofilm formation . These interactions highlight the compound’s role in modulating metabolic flux and influencing metabolite levels within cells .

Transport and Distribution

Within cells and tissues, 4-(Dimethylamino)cinnamaldehyde is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by its chemical properties and the presence of targeting signals . Proper understanding of its transport mechanisms is crucial for optimizing its use in biochemical assays and therapeutic applications.

Subcellular Localization

The subcellular localization of 4-(Dimethylamino)cinnamaldehyde is essential for its activity and function. The compound can be directed to specific compartments or organelles through post-translational modifications and targeting signals . This localization is critical for its role in detecting indoles and flavanols, as well as its interactions with various biomolecules within the cell .

Properties

IUPAC Name

(E)-3-[4-(dimethylamino)phenyl]prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-12(2)11-7-5-10(6-8-11)4-3-9-13/h3-9H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKJCCIJLIMGEP-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022237
Record name 4-(Dimethylamino)cinnamaldehyde
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Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20432-35-3, 6203-18-5
Record name trans-4-(Dimethylamino)cinnamaldehyde
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Record name 4-Dimethylaminocinnamaldehyde
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Record name 4-(Dimethylamino)cinnamaldehyde
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Record name 4-(Dimethylamino)cinnamaldehyde
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Record name 2-Propenal, 3-[4-(dimethylamino)phenyl]-
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Record name 4-(Dimethylamino)cinnamaldehyde
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Record name 4-dimethylaminocinnamaldehyde
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Record name 4-(DIMETHYLAMINO)CINNAMALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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